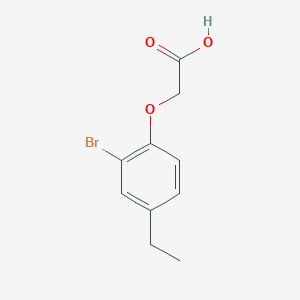![molecular formula C9H14N2O B1361403 [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE CAS No. 75333-10-7](/img/structure/B1361403.png)
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE is an organic compound with the molecular formula C9H14N2O It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 4-methoxyphenyl group through an ethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate ethylating agent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives.
科学研究应用
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include various enzymes and proteins that are essential for cellular metabolism and signaling .
相似化合物的比较
Similar Compounds
4-Methoxyphenylhydrazine: A simpler hydrazine derivative with similar reactivity.
1-(4-Methoxyphenyl)ethylamine: Lacks the hydrazine group but shares the 4-methoxyphenyl and ethyl structure.
Phenylhydrazine: A related compound with a phenyl group instead of a 4-methoxyphenyl group.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
75333-10-7 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-7,11H,10H2,1-2H3 |
InChI 键 |
FCPXLOMGMCZSNL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NN |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)










